

Application Note: Chiral Separation of Cetirizine Enantiomers by Capillary Electrophoresis

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Compound of Interest

Compound Name: (S)-Cetirizine dihydrochloride

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Abstract

This application note provides a comprehensive overview and detailed protocols for the enantioselective separation of cetirizine using capillary electrophoresis (CE). Cetirizine, a second-generation H1-antagonist, exists as a racemic mixture of two enantiomers, with levocetirizine being the pharmacologically active form.[1] The accurate quantification of each enantiomer is crucial for quality control and pharmacokinetic studies. This document outlines various cyclodextrin-mediated CE methods, summarizing key experimental parameters and performance data from published studies. Detailed protocols and visual workflows are provided to guide researchers, scientists, and drug development professionals in implementing robust and efficient chiral separation assays for cetirizine.

Introduction

Capillary electrophoresis has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis times, low sample and reagent consumption, and rapid method development capabilities.[2] For cetirizine, a zwitterionic compound, achieving baseline separation of its enantiomers requires the use of a chiral selector in the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly employed chiral selectors for this purpose, forming transient diastereomeric complexes with the cetirizine enantiomers, which then differ in their electrophoretic mobility.[3] [4]

This note details methodologies using various cyclodextrins, such as sulfated- β -cyclodextrin (S- β -CD) and its derivatives, highlighting the influence of BGE composition, pH, chiral selector concentration, and applied voltage on the separation performance.[5][6] The provided protocols are applicable to the analysis of cetirizine in bulk drug substances and pharmaceutical formulations.[3][4]

Data Presentation

The following tables summarize quantitative data from various studies on the capillary electrophoresis-based enantioseparation of cetirizine.

Table 1: Optimized Conditions for Cetirizine Enantiomer Separation by CE

Parameter	Method 1	Method 2	Method 3	Method 4
Chiral Selector	Sulfated- β -CD	Heptakis(2,3-diacetyl-6-sulfato)- β -CD	Sulfobutyl ether- β -CD	Sulfated- β -CD
Concentration	1% (w/v)	0.4 mg/mL	5 mM	1% (w/v)
Background Electrolyte	5 mM Borate Buffer	75 mM Triethanolamine-Phosphate	25 mM Phosphate Buffer	50 mM Tetraborate Buffer
pH	8.7	2.5	Not Specified (1:1 Na ₂ HPO ₄ :NaH ₂ PO ₄)	8.2
Applied Voltage	10 kV	20 kV	20 kV	Not Specified
Temperature	Not Specified	25 °C	20 °C	Not Specified
Detection Wavelength	Not Specified	214 nm	230 nm	Not Specified
Analysis Time	< 7 min	Not Specified	Not Specified	Not Specified
Reference	[5]	[6]	[4]	[7]

Table 2: Method Validation and Performance Characteristics

Parameter	Method 1	Method 2	Method 3
Application	Bulk Samples, Human Plasma	Tablets, Drug Substance	Pharmaceutical Formulations
Internal Standard	Cefazolin	Fexofenadine	Not Specified
Linearity Range	1.0 - 50.0 µg/mL (Levocetirizine)	Not Specified	Not Specified
Limit of Detection (LOD)	0.5 µg/mL (Levocetirizine)	Not Specified	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified
Distomer Quantification	Not Specified	0.87 ± 0.09% (w/w) in drug substance	Not Specified
Reference	[5]	[6]	[3]

Experimental Protocols

This section provides a generalized protocol for the enantiomeric separation of cetirizine by capillary electrophoresis. Specific conditions from the literature are referenced and can be substituted based on available reagents and instrumentation.

1. Instrumentation and Materials

- Capillary Electrophoresis System: Equipped with a UV detector and temperature control.
- Fused-Silica Capillary: Typical dimensions are 50 µm internal diameter, with a total length of 40-60 cm.
- Reagents:
 - Cetirizine Dihydrochloride (racemic)

- Levocetirizine Dihydrochloride
- Chiral Selector (e.g., Sulfated- β -cyclodextrin)
- Buffer components (e.g., Sodium tetraborate, Sodium phosphate monobasic and dibasic, Triethanolamine)
- Acids and Bases for pH adjustment (e.g., Phosphoric acid, Sodium hydroxide)
- Deionized water and HPLC-grade solvents (e.g., Acetonitrile, Methanol)
- Internal Standard (Optional): Fexofenadine or Cefazolin.[3][5]

2. Preparation of Solutions

- Background Electrolyte (BGE) Preparation (Example based on Method 4):[7]
 - Prepare a 50 mM sodium tetraborate solution in deionized water.
 - Adjust the pH to 8.2 using an appropriate acid or base (e.g., boric acid or NaOH).
 - Add the chiral selector, sulfated- β -cyclodextrin, to a final concentration of 1% (w/v).
 - Dissolve completely, using sonication if necessary.
 - Filter the BGE through a 0.45 μ m syringe filter before use.
- Standard and Sample Preparation:
 - Prepare a stock solution of racemic cetirizine (e.g., 1 mg/mL) in deionized water or BGE.
 - Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1.0 - 50.0 μ g/mL).[5]
 - If using an internal standard, add it to each standard and sample solution at a constant concentration.
 - For pharmaceutical tablets, weigh and finely powder a number of tablets. Extract a portion of the powder equivalent to one average tablet weight with a suitable solvent (e.g., water

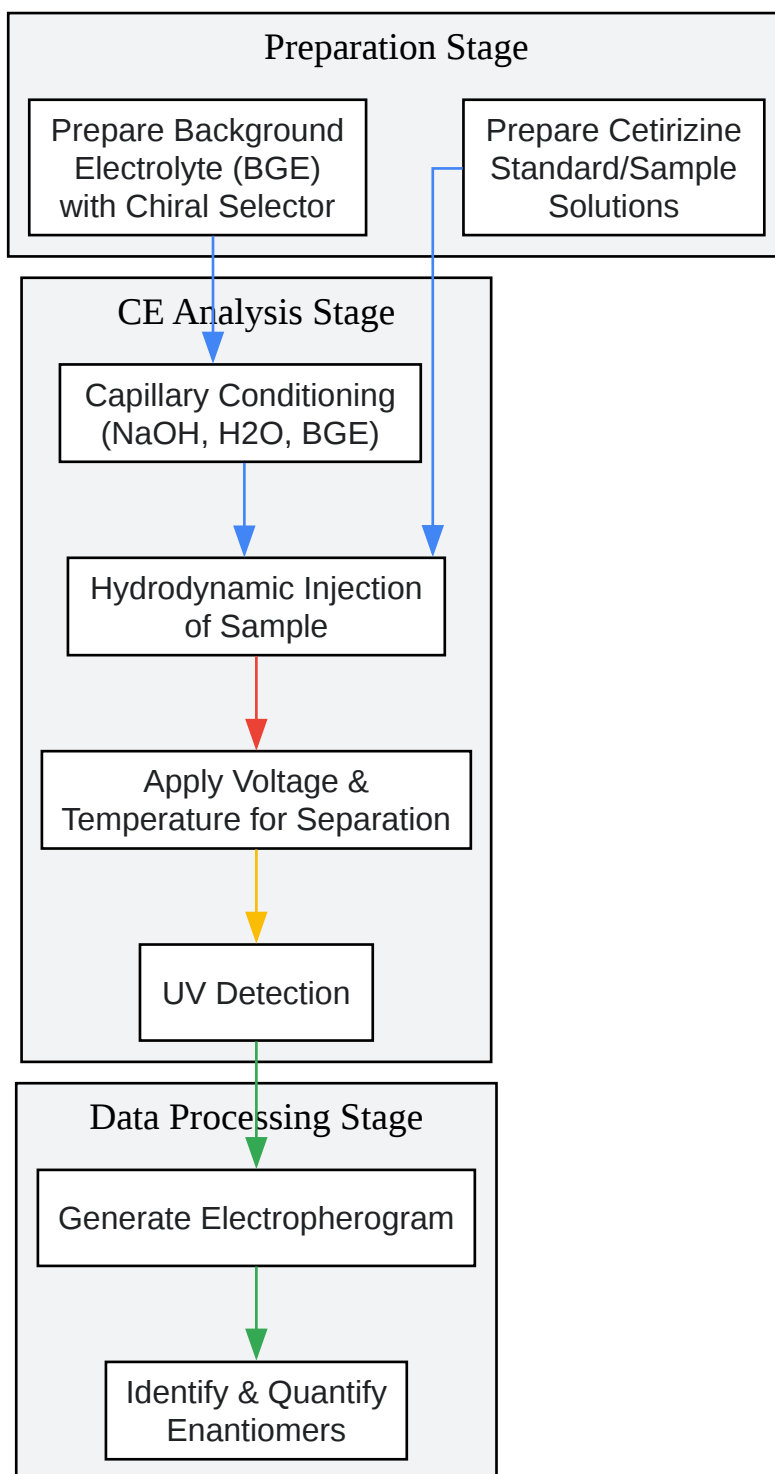
or BGE), sonicate, and dilute to a known volume. Filter the solution to remove excipients.

3. CE Method Parameters

- Capillary Conditioning (New Capillary):
 - Rinse with 1 M NaOH for 20 min.
 - Rinse with deionized water for 10 min.
 - Rinse with BGE for 15 min.
- Pre-run Conditioning:
 - Rinse the capillary with 0.1 M NaOH for 2 min.
 - Rinse with deionized water for 2 min.
 - Rinse with BGE for 5 min.
- Injection:
 - Hydrodynamic injection: 1 s at a specified pressure or height (e.g., 50 mbar for 1 s).[\[4\]](#)[\[6\]](#)
- Separation Conditions (Example based on Method 2):[\[6\]](#)
 - Voltage: 20 kV
 - Temperature: 25 °C
 - Detection: UV at 214 nm
- Data Acquisition:
 - Record the electropherogram for a sufficient time to allow for the elution of both enantiomers and the internal standard, if used. The analysis is typically complete in under 10 minutes.[\[5\]](#)

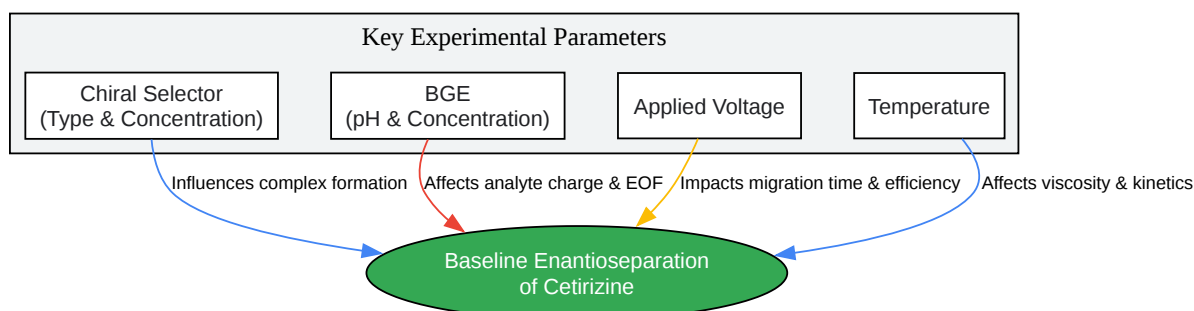
Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in method development for cetirizine enantiomer separation.



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Caption: Experimental workflow for cetirizine enantiomer separation by CE.



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Caption: Factors influencing the chiral separation of cetirizine.

Conclusion

Capillary electrophoresis is a highly effective and versatile technique for the chiral separation of cetirizine. By optimizing parameters such as the type and concentration of the cyclodextrin-based chiral selector, BGE pH, and applied voltage, baseline separation of the enantiomers can be achieved in a short analysis time.[3][5] The methods described in this application note have been successfully validated and applied to the quality control of levocetirizine in pharmaceutical products and for analysis in biological matrices.[5][6] The provided protocols and data serve as a valuable resource for developing and implementing robust enantioselective assays for cetirizine in a research or industrial setting.

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